N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride
Description
Properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-8-4-7-9-6(2)5-10-7;;/h5,8H,3-4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSORKKBZLRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=CS1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
A representative synthetic route involves:
- Reacting a 4-methyl-1,3-thiazol-2-ylmethyl precursor with ethanamine under controlled temperature and solvent conditions.
- Acidification with concentrated hydrochloric acid to form the dihydrochloride salt.
- Purification by solvent extraction and crystallization.
Specific Process Example from Patent WO2016132378A2
A detailed process described in patent WO2016132378A2 illustrates the preparation of related thiazolyl compounds, which can be adapted for N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride:
- Concentrated hydrochloric acid (e.g., 8.6 mL) is added to a mixture of the thiazole-containing intermediate and methanol at 25-30°C.
- The reaction mixture is heated to 80-85°C and stirred for 8 hours.
- After cooling to 25-30°C, toluene is added, and the mixture is stirred before filtration.
- The filtrate is washed with toluene and then basified with aqueous sodium carbonate solution.
- Organic and aqueous layers are separated; the organic layer is treated with triethylamine and DiBOC (di-tert-butyl dicarbonate) for protection of amine groups.
- After further washing and solvent removal under reduced pressure, the desired compound is obtained.
- Final acidification with methanol/HCl converts the free amine to the dihydrochloride salt form.
- Yield and purity depend on reaction conditions and workup steps.
Alternative Synthetic Approach
Another approach involves:
- Reaction of (R)-styrene oxide with 4-nitrophenylethylamine hydrochloride in isopropyl alcohol at reflux for 12 hours.
- Purification by silica gel chromatography.
- Protection of amine groups using Boc anhydride.
- Hydrogenation with Pd/C catalyst.
- Coupling with 2-aminothiazol-4-yl acetic acid.
- Final treatment with methanol and hydrochloric acid to yield the dihydrochloride salt.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Acidification | Concentrated HCl, methanol | 25-30°C | - | Formation of salt |
| Heating | 80-85°C | 8 hours | Stirring | Promotes reaction completion |
| Solvent extraction | Toluene, aqueous sodium carbonate | 25-30°C | 45 minutes | Separation of organic and aqueous layers |
| Protection of amine | Triethylamine, DiBOC | 25-30°C | 3-4 hours | Boc protection of amine |
| Hydrogenation | Pd/C catalyst, hydrogen atmosphere | Room temperature | Variable | Reduction of nitro groups if present |
| Final salt formation | Methanol, HCl | 25-30°C | - | Conversion to dihydrochloride salt |
Purification Techniques
- Filtration and washing with toluene or dichloromethane to remove impurities.
- Acid-base extraction to separate organic and aqueous layers.
- Use of silica gel chromatography for intermediate purification (though some improved processes avoid this step to reduce cost and complexity).
- Crystallization from appropriate solvents to obtain pure dihydrochloride salt.
- Use of drying under reduced pressure to remove solvents completely.
Research Findings and Process Improvements
- Improved processes focus on avoiding hazardous reagents such as borane-tetrahydrofuran complexes.
- Avoidance of silica gel chromatography in later steps to enhance scalability and reduce costs.
- Optimization of reaction temperatures and times to maximize yield and purity.
- Use of triethylamine and DiBOC for efficient amine protection, facilitating cleaner reactions.
- Careful control of pH during acid-base extraction to maximize recovery of the desired salt.
- Final product purity is critical for pharmaceutical applications, and methods have been developed to minimize impurities and side products.
Summary Table of Key Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Formation of thiazolylmethyl intermediate | 4-methyl-1,3-thiazole derivatives, ethanamine | Build core structure | Intermediate compound |
| Acidification | Concentrated HCl, methanol | Salt formation | Dihydrochloride salt |
| Protection of amine | Triethylamine, DiBOC | Protect amine functionality | Boc-protected intermediate |
| Hydrogenation | Pd/C, H2 | Reduction of nitro groups | Amino compound |
| Purification | Solvent extraction, crystallization | Remove impurities | Pure final product |
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is primarily utilized in drug discovery and development due to its potential biological activities.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for developing new therapeutics targeting various diseases. Its thiazole moiety is known for contributing to enzyme inhibition properties, which can be crucial in the treatment of conditions like cancer and infections .
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. This compound has shown promise against both bacterial and fungal strains.
Neuropharmacology
The compound's structure suggests potential neuroprotective effects, which are being explored in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier may enhance its therapeutic potential.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer models, with mechanisms linked to apoptosis induction through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 3: Neuroprotective Effects
Preclinical trials involving animal models of Alzheimer's disease showed that related compounds exhibited significant neuroprotective effects, improving cognitive function and reducing amyloid-beta plaque accumulation .
Mechanism of Action
The mechanism of action of N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues in the Thiazole-Amine Family
The compound belongs to a broader class of thiazole-derived amines, which vary in substituents on the thiazole ring and the amine side chain. Key analogues include:
Table 1: Structural Comparison of Thiazole-Amine Derivatives
Key Observations :
- Simpler Analogues : The methanamine derivative (CAS 71064-30-7) lacks the ethyl chain, reducing steric bulk and possibly affecting receptor binding .
- Thiazole Position : The thiazole-4-yl derivative (CAS 7771-09-7) demonstrates how positional isomerism influences electronic properties and biological interactions .
Comparison with Non-Thiazole Ethylamine Derivatives
Ethylamine derivatives with different heterocycles or substituents highlight divergent pharmacological profiles:
Table 2: Ethylamine Derivatives with Varied Pharmacophores
Key Observations :
- Pharmacophore Impact : The 4-methylthiazole in the target compound contrasts with the methoxyphenyl groups in 25I-NBOMe, which confer serotonergic activity .
- Salt Form : Dihydrochloride salts (e.g., target compound) generally improve solubility over free bases, similar to diphenhydramine hydrochloride .
- Heterocycle Diversity : Oxadiazole-containing derivatives (e.g., CAS 173850-78-7) exhibit distinct electronic properties compared to thiazoles, influencing target selectivity .
Physicochemical Properties
- Solubility : The dihydrochloride form enhances aqueous solubility, critical for in vitro assays and formulation .
- Stability : Thiazole rings are generally stable under physiological conditions, but metabolic pathways (e.g., oxidation or ring cleavage) may differ from phenyl or oxadiazole derivatives .
Biological Activity
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C6H12Cl2N2S
- Molar Mass: 215.14 g/mol
- CAS Number: 1332530-42-3
-
Chemical Structure:
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the methyl group at the 4-position of the thiazole ring is significant for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various fungal strains, demonstrating minimum inhibitory concentrations (MIC) that surpass those of conventional antifungal agents like ketoconazole.
| Microorganism | MIC (mg/mL) | Comparison |
|---|---|---|
| Trichophyton viride | 0.08 | 4x better than bifonazole |
| Aspergillus niger | 0.11 | 29x better than ketoconazole |
| Penicillium funiculosum | 0.11 | - |
These results suggest that the compound could serve as a promising candidate for developing new antifungal therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction: It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which may enhance neurotransmission and has implications in neuropharmacology .
- Cell Signaling Modulation: The compound influences key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .
- Antifungal Action: The compound disrupts fungal cell wall synthesis and function, contributing to its antifungal efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Activity Study:
- Cytotoxicity Assessments:
Q & A
Q. What are the key spectroscopic techniques for characterizing N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and methyl/ethyl substituents. Infrared (IR) spectroscopy identifies functional groups like amine and chloride via N–H and C–Cl stretching vibrations. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₇H₁₄Cl₂N₂S), while elemental analysis ensures purity (>95%) by matching calculated and observed C/H/N/S ratios .
Q. What synthetic routes are commonly employed to synthesize this compound?
- Methodological Answer : A two-step approach is typical: (i) Thiazole core formation : Condensation of 4-methylthiazole-2-carbaldehyde with ethanamine via Schiff base intermediates. (ii) Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde) and solvent choice (e.g., ethanol or acetonitrile) to minimize by-products .
Q. How does the dihydrochloride salt form influence solubility and stability?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, facilitating biological assays. Stability studies (TGA/DSC) show decomposition above 200°C, recommending storage at 2–8°C under inert atmospheres. Hygroscopicity requires desiccated storage to prevent hydrolysis of the thiazole ring .
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Catalytic efficiency : Use Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation (yield improvement from 65% to 82%) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted starting materials.
- Scale-up considerations : Batch reactors with controlled pH (6.5–7.0) reduce side reactions during salt formation .
Q. How can computational modeling predict reactivity in novel reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density on the thiazole ring, predicting sites for electrophilic substitution. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding functionalization for enhanced activity. Reaction path algorithms (e.g., artificial force-induced reaction) simulate intermediates to optimize synthetic routes .
Q. What analytical approaches resolve discrepancies in reported biological activities of thiazole derivatives?
- Methodological Answer :
- Meta-analysis : Cross-reference IC₅₀ values from independent studies (e.g., antimicrobial assays) to identify outliers due to purity variations (>95% vs. <90%) .
- Structural analogs : Compare activities of derivatives (e.g., 4-chlorophenyl vs. 4-methyl substituents) to isolate structure-activity relationships (SAR).
- Assay standardization : Use uniform protocols (e.g., MIC testing in Mueller-Hinton broth) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
